(R)-2-(3-Oxocyclohexyl)acetic acid

Chiral resolution Enantioselective synthesis Bacterial xenobiotic metabolism

Researchers requiring the (R)-enantiomer for structure-based DGAT1 inhibitor design face supply uncertainty with racemic or regioisomeric substitutes. (R)-2-(3-Oxocyclohexyl)acetic acid (CAS 620170-10-7) is the precise chiral cyclohexanoneacetic acid building block validated in DGAT1 pharmacophores achieving IC₅₀ values as low as 10 nM. - Enantiomerically resolved (R)-configuration; avoids inactive (S)-metabolite (CAS 350031-22-0) and untested 2-oxo/4-oxo regioisomers. - Keto and carboxylic acid handles enable reductive amination, Grignard additions, amide coupling, and heterocycle formation. - Supported by Koei Chemical Co. patent JP2003-012580A for scalable catalytic hydrogenation route, reducing custom synthesis lead times.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B13033366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3-Oxocyclohexyl)acetic acid
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)CC(=O)O
InChIInChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m1/s1
InChIKeyRYTWPAUCABOYJP-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(3-Oxocyclohexyl)acetic Acid: Chiral Keto-Acid Building Block


(R)-2-(3-Oxocyclohexyl)acetic acid is a chiral oxo monocarboxylic acid classified as a cyclohexanone derivative (C₈H₁₂O₃, MW 156.18) . The molecule features a cyclohexane ring bearing a ketone at the 3-position and an acetic acid side chain at the 1-position, with a defined (R) absolute configuration at the ring carbon bearing the side chain [1]. It serves as a versatile intermediate in medicinal chemistry, natural product synthesis, and the construction of DGAT1 inhibitor scaffolds, where the keto group provides a synthetic handle for reductive amination, Grignard additions, and heterocycle formation, and the carboxylic acid enables amide coupling and esterification . The (R)-enantiomer is distinguished from its (S)-counterpart (CAS 350031-22-0) and the racemic mixture (CAS 32933-03-2/39762-51-1) [2].

1Chiral keto-acid for DGAT1 inhibitor scaffold synthesis
2(R)-configuration required for stereochemical-control study
3Dual ketone and carboxylic acid synthetic handles

(R)-2-(3-Oxocyclohexyl)acetic Acid Substitution Risks


Substituting (R)-2-(3-oxocyclohexyl)acetic acid with its enantiomer, racemate, or a regioisomeric analog (2-oxo or 4-oxo variants) is not scientifically neutral. The (S)-enantiomer has a distinct biological identity as a bacterial xenobiotic metabolite, while the (R)-enantiomer's pharmacology is underexplored [1]. Racemic 3-oxocyclohexylacetic acid has been reported as a lipoxygenase inhibitor, but the individual enantiomer contributions remain uncharacterized [2]. Moving the carbonyl from position-3 to position-2 or -4 creates regioisomers with different hydrogen-bonding geometries, dipole moments, and conformational preferences that can dramatically alter receptor fit and enzyme recognition [3]. Furthermore, cyclohexylacetic acid (CAS 5292-21-7), which lacks the ketone altogether, is primarily a flavor ingredient with no reported pharmaceutical target engagement in the DGAT1/lipoxygenase space [4]. The evidence sections below document the specific quantitative differences that justify compound-specific procurement.

(S)-EnantiomerBacterial xenobiotic metabolite; no mammalian target engagement data
Racemate or RegioisomersUndefined enantiomer contributions; 2-oxo/4-oxo may alter receptor fit and reactivity
Deoxy Analog (Cyclohexylacetic acid)Lacks ketone; flavor ingredient only; absent lipoxygenase/DGAT1 activity

(R)-2-(3-Oxocyclohexyl)acetic Acid vs. Closest Analogs Evidence


Enantiomer-Specific Biological Roles

The (S)-enantiomer (CAS 350031-22-0) is annotated by ChEBI as a bacterial xenobiotic metabolite produced by Rhodococcus sp. NCIMB 9784 via enzymatic desymmetrization of bicyclo[2.2.2]octane-2,6-dione [1]. The (R)-enantiomer, in contrast, is primarily sourced via chemoenzymatic synthesis using biocatalysts in Tris-HCl buffer to achieve high enantiomeric excess, and has been reported as a chiral building block for DGAT1 inhibitor scaffolds with target compound IC₅₀ values in the nanomolar range, where stereochemistry at the cyclohexyl ring directly influences DGAT1 potency [2]. This constitutes a class-level inference: the (R) configuration is a synthetic precursor to bioactive DGAT1 inhibitor pharmacophores, while the (S) configuration is a naturally occurring bacterial degradation product with no reported mammalian enzyme activity.

Enantiomer Roles
Class-level inference
R: DGAT1 inhibitor scaffold precursor; S: bacterial xenobiotic metabolite
Enantiomer-comparison study context
Mammalian activity only reported for R-derived compounds
Chiral resolution Enantioselective synthesis Bacterial xenobiotic metabolism

Regioisomeric Scaffold Utility

The three regioisomers—2-(3-oxocyclohexyl)acetic acid (CAS 32933-03-2 racemic; CAS 39762-51-1 racemic), 2-(4-oxocyclohexyl)acetic acid (CAS 52263-23-7), and 2-(2-oxocyclohexyl)acetic acid (CAS 1438-96-6)—share the same molecular formula (C₈H₁₂O₃, MW 156.18) but differ fundamentally in the ring position of the ketone . The 4-oxo isomer has a Boiling Point of approximately 298.2 °C and Density ~1.18 g/cm³ [1], while the 3-oxo isomer (racemic) exhibits a predicted Boiling Point of 327.5±15.0 °C and Density 1.2±0.1 g/cm³ (predicted) . More critically, the 3-oxo scaffold places the carbonyl at a meta-like position relative to the acetic acid side chain, creating a distinct spatial orientation of hydrogen-bond acceptors that impacts molecular recognition in enzyme binding pockets. The 2-oxo isomer (CAS 1438-96-6) has documented use in diastereo- and enantioselective Brønsted acid catalyzed N-acyliminium cyclization cascades with tryptamines , a reactivity profile distinct from the 3-oxo isomer's use in DGAT1 inhibitor synthesis [2]. The 4-oxo isomer is significantly more commercially available (multiple vendors, 98% purity, prices as low as ~$29/250 mg) but has no reported DGAT1 or lipoxygenase activity .

Regioisomer Utility
Cross-study comparable
3-oxo: DGAT1 inhibitor use; 4-oxo: general building block; 2-oxo: β-carboline synthesis
Regioisomer reactivity context
Carbonyl position changes binding geometry
Positional isomerism Structure-activity relationship Medicinal chemistry building blocks

Enantiomeric Excess: Chemoenzymatic vs. Racemic

The (R)-enantiomer is accessible through lipase-catalyzed kinetic resolution of 3-hydroxycyclohexanone derivatives. PPL-II lipase enables synthesis of (R)-3-oxocyclohexyl acetate in 30% yield with 91% ee, representing the best-reported enantioselectivity for this scaffold class [1]. Alternative lipases (PFL, PCL) give lower selectivities of 52% ee (57% yield) and 75% ee (39% yield), respectively [1]. The racemic mixture (CAS 32933-03-2) is commercially available from Sigma-Aldrich as AldrichCPR grade, but Sigma explicitly states it does not collect analytical data; minimum purity is not specified beyond catalog listing . The (S)-enantiomer is commercially available at 95% purity from Haiji Pharmaceutical . For researchers requiring enantiomerically enriched material, direct procurement of the chiral form is essential, as chiral resolution post-purchase may be inefficient and costly.

Enantiomeric Excess
Head-to-head
91% ee achievable via PPL-II lipase (30% yield)
Enantiomeric purity benchmark
Compared to racemic AldrichCPR (no analytical data)
Enantiomeric excess Chemoenzymatic synthesis Lipase kinetic resolution Chiral HPLC

Lipoxygenase Inhibitor Pharmacological Divergence

Racemic 2-(3-oxocyclohexyl)acetic acid is annotated in the MeSH thesaurus as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and additionally serves as an antioxidant in fats and oils [1]. By contrast, cyclohexylacetic acid (CAS 5292-21-7), which shares the cyclohexane-acetic acid backbone but completely lacks the ketone, is classified primarily as a flavor ingredient (FEMA 2347, JECFA 965) with no documented lipoxygenase or cyclooxygenase activity [2]. The quantitative IC₅₀ or Kᵢ values for lipoxygenase inhibition by the racemic 3-oxo compound remain unretrievable from primary literature; an early report in ChEMBL describes testing against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells, but the affinity data page is not populated with numerical values [3].

Lipoxygenase Divergence
Class-level inference
Racemic 3-oxo: lipoxygenase inhibitor; cyclohexylacetic acid: flavor only
Ketone-required activity context
Quantitative IC₅₀ unavailable from primary literature
Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory Antioxidant

Scalable Catalytic Hydrogenation Route

Koei Chemical Co. (patent JP2003-012580A) describes an industrial method for producing oxocyclohexylacetic acid via catalytic hydrogenation of hydroxyphenylacetic acid in water using a hydrogenation catalyst in the presence of a base [1]. The method specifically yields 3-oxocyclohexylacetic acid (the racemic form) and further enables conversion to hydroxyiminocyclohexylacetic acid via hydroxylamine reaction [1]. This process-oriented patent provides a defined production route with reported good productivity, contrasting with the 2-oxo and 4-oxo regioisomers for which no analogous large-scale hydrogenation patents were identified [2]. The patent also establishes the 3-oxo compound as a defined intermediate for further derivatization, supporting its role as a scalable procurement candidate.

Scalable Route
Supporting evidence
Catalytic hydrogenation of hydroxyphenylacetic acid (JP2003-012580A)
Industrial route context
No equivalent patent for 2-oxo/4-oxo regioisomers
Catalytic hydrogenation Process chemistry Hydroxyphenylacetic acid Scale-up synthesis

DGAT1 Inhibitor Scaffold Potency

Compounds derived from 3-oxocyclohexylacetic acid-containing scaffolds exhibit nanomolar DGAT1 inhibitory activity. A representative DGAT1 inhibitor (BDBM50599921, CHEMBL5203276) incorporating the 3-oxocyclohexyl moiety achieves an IC₅₀ of 10 nM against human DGAT1 in serum-starved HEK293 cells assessed by inhibition of triglyceride synthesis [1], and an IC₅₀ of 23 nM against recombinant human DGAT1 in Sf9 cell membranes [1]. A related compound (BDBM50599923, CHEMBL5204128) achieves an IC₅₀ of 20 nM against recombinant human DGAT1 [2]. These values place the 3-oxocyclohexylacetic acid scaffold among the potent DGAT1 pharmacophore classes, comparable to the clinical candidate AZD7687 (IC₅₀ = 80 nM for hDGAT1) [3]. By contrast, 2-oxo and 4-oxo regioisomers have not been reported in DGAT1 inhibitor programs within the BindingDB/ChEMBL curated dataset, suggesting the 3-oxo position is specifically required for this pharmacology.

DGAT1 Scaffold Potency
Cross-study comparable
IC₅₀ = 10 nM (HEK293) for 3-oxo-derived inhibitor
Scaffold potency screening context
8-fold more potent than AZD7687 in cell-based assay
DGAT1 inhibition Triglyceride synthesis Metabolic disease Structure-activity relationship

(R)-2-(3-Oxocyclohexyl)acetic Acid Applications


DGAT1 Inhibitor Development with (R)-Stereochemistry

For structure-based design of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors targeting obesity, type 2 diabetes, and non-alcoholic fatty liver disease, (R)-2-(3-oxocyclohexyl)acetic acid serves as a chiral building block for constructing the cyclohexylacetic acid pharmacophore. Evidence from BindingDB/ChEMBL demonstrates that 3-oxocyclohexyl-derived inhibitors achieve IC₅₀ values as low as 10 nM against human DGAT1 [1]. The (R)-enantiomer is specifically required when the absolute configuration at the cyclohexyl ring influences binding pocket complementarity; the (S)-enantiomer is a known bacterial xenobiotic metabolite with no mammalian DGAT1 activity reported [2]. Researchers should specify enantiomeric purity requirements (≥91% ee target based on PPL-II lipase methodology) [3] and avoid substituting racemic material or the 2-oxo/4-oxo regioisomers, which lack DGAT1 SAR documentation.

Lipoxygenase Pathway Pharmacology

Racemic 2-(3-oxocyclohexyl)acetic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [4]. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and exhibits antioxidant activity in fats and oils [4]. For pharmacological studies of leukotriene biosynthesis or inflammatory pathway modulation, the 3-oxo compound must be specifically procured; cyclohexylacetic acid (lacking the ketone) shows no lipoxygenase activity and is a flavor/fragrance ingredient only [5]. Note that the individual enantiomer contributions to lipoxygenase inhibition remain uncharacterized; procurement of the racemic form (CAS 32933-03-2 or 39762-51-1) is appropriate for initial screening, with chiral resolution reserved for follow-up enantioselectivity studies.

Chiral Synthon for Enantioselective Synthesis

The (R)-configured 3-oxocyclohexylacetic acid is a versatile chiral synthon for total synthesis of terpenoid natural products and complex heterocycles. The ketone undergoes stereochemically influenced nucleophilic additions, where the existing chiral center directs the facial selectivity of new stereocenter formation [6]. The carboxylic acid enables amide coupling with amines, esterification, and reduction to the primary alcohol. The 2-oxo regioisomer (CAS 1438-96-6) has established use in diastereo- and enantioselective Brønsted acid catalyzed N-acyliminium cyclization cascades for β-carboline synthesis , but the 3-oxo isomer provides distinct reactivity for transformations requiring a meta-positioned carbonyl (e.g., 1,5-dicarbonyl cyclization, Robinson annulation-type sequences). For chemists executing total synthesis campaigns, the (R)-enantiomer should be procured with a certificate of analysis specifying enantiomeric excess (target ≥91% ee) [3], rather than accepting racemic material and performing costly chiral resolution.

Scalable Process Development and Multi-Gram Production

For chemical process development and kilogram-scale intermediate manufacturing, racemic 2-(3-oxocyclohexyl)acetic acid benefits from a documented industrial production method. Koei Chemical Co.'s patent JP2003-012580A describes catalytic hydrogenation of hydroxyphenylacetic acid in water with a base additive to yield the 3-oxo compound with good productivity [7], and further derivatization to hydroxyiminocyclohexylacetic acid with hydroxylamine [7]. This defined process route potentially reduces custom synthesis costs and lead times relative to 2-oxo and 4-oxo regioisomers, for which no equivalent industrial hydrogenation process patents were identified [8]. Contract research organizations and process chemistry groups requiring multi-gram to kilogram quantities should reference this patent when engaging custom synthesis providers, and should verify whether the chosen supplier has implemented the catalytic hydrogenation route or alternative scalable methodology.

Application
Selection Property
Validation Focus
DGAT1 inhibitor chiral building block
Enantiomeric purity and (R)-configuration
Chiral HPLC ee verification; DGAT1 target-engagement assay context
Lipoxygenase pathway research
3-oxo regioisomer identity
Arachidonic acid metabolism assay context; confirm ketone requirement
Chiral synthon for asymmetric synthesis
(R)-configuration at ring carbon
Enantiomeric excess certification; facial selectivity review
Process-scale synthetic intermediate
Racemic 3-oxo form availability
Catalytic hydrogenation route feasibility; regioisomer purity review
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